molecular formula C24H19N3O2 B5373481 N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,2-diphenylcyclopropanecarbohydrazide

N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,2-diphenylcyclopropanecarbohydrazide

Cat. No. B5373481
M. Wt: 381.4 g/mol
InChI Key: KNLHIFCHOLCCEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,2-diphenylcyclopropanecarbohydrazide, also known as Cpd 22, is a novel compound that has recently gained attention in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including cancer treatment and drug delivery systems.

Mechanism of Action

The mechanism of action of N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,2-diphenylcyclopropanecarbohydrazide 22 is not fully understood. However, it is believed to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway. This compound 22 has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
This compound 22 has been shown to have several biochemical and physiological effects. It has been found to decrease the expression of anti-apoptotic proteins and increase the expression of pro-apoptotic proteins in cancer cells. This compound 22 has also been found to inhibit the activity of MMPs, which are involved in extracellular matrix degradation and tumor invasion.

Advantages and Limitations for Lab Experiments

One of the advantages of using N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,2-diphenylcyclopropanecarbohydrazide 22 in lab experiments is its high potency and selectivity towards cancer cells. However, one limitation is that it has poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,2-diphenylcyclopropanecarbohydrazide 22. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of this compound 22 in combination with other chemotherapeutic agents to enhance its efficacy in cancer treatment. Additionally, the potential use of this compound 22 in drug delivery systems for other diseases, such as Alzheimer's and Parkinson's, is an area of interest for future research.
Conclusion:
In conclusion, this compound 22 is a novel compound with promising potential in cancer treatment and drug delivery systems. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound 22 in the field of medicinal chemistry.

Synthesis Methods

The synthesis of N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,2-diphenylcyclopropanecarbohydrazide 22 involves the condensation of 2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde and 2,2-diphenylcyclopropanecarbohydrazide in the presence of an acid catalyst. The resulting product is a yellow crystalline solid with a melting point of 278-280°C.

Scientific Research Applications

N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,2-diphenylcyclopropanecarbohydrazide 22 has been extensively studied for its potential use in cancer treatment. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound 22 has also been found to inhibit the growth and metastasis of cancer cells in animal models.
In addition to cancer treatment, this compound 22 has also been investigated for its potential use in drug delivery systems. It has been shown to enhance the solubility and bioavailability of poorly soluble drugs, making them more effective in treating various diseases.

properties

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-2,2-diphenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O2/c28-22(27-26-21-18-13-7-8-14-20(18)25-23(21)29)19-15-24(19,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,19,25,29H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLHIFCHOLCCEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N=NC4=C(NC5=CC=CC=C54)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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